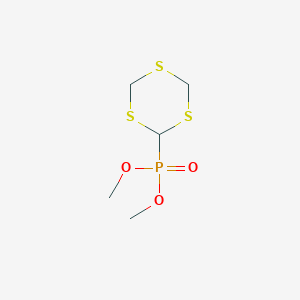

Dimethyl 1,3,5-trithian-2-ylphosphonate

Description

The trithiane ring consists of three sulfur atoms alternating with carbon atoms, creating a unique electronic environment due to sulfur’s electron-withdrawing effects.

Synthetically, the compound is likely prepared via nucleophilic substitution or transesterification reactions involving trithiane derivatives and phosphonyl chlorides. Applications include its use as a ligand in coordination chemistry, a precursor for sulfur-containing polymers, or a reactive intermediate in organophosphorus synthesis. Its stability and solubility in polar aprotic solvents (e.g., DMF, DMSO) suggest utility in specialized synthetic protocols .

Properties

CAS No. |

61779-89-3 |

|---|---|

Molecular Formula |

C5H11O3PS3 |

Molecular Weight |

246.3 g/mol |

IUPAC Name |

2-dimethoxyphosphoryl-1,3,5-trithiane |

InChI |

InChI=1S/C5H11O3PS3/c1-7-9(6,8-2)5-11-3-10-4-12-5/h5H,3-4H2,1-2H3 |

InChI Key |

HCEXOELWBSLFRU-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(C1SCSCS1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Dimethyl 1,3,5-trithian-2-ylphosphonate is compared below with structurally related phosphonate esters, including O-(1,3-Dimethylbutyl) O-(1,2,2-trimethylpropyl) methylphosphonate () and dimethyl methylphosphonate .

Key Findings:

Reactivity :

- The trithiane ring in this compound facilitates nucleophilic reactions at sulfur sites, unlike alkyl-substituted phosphonates (e.g., ’s compound), which exhibit stability under basic conditions due to steric hindrance .

- Compared to dimethyl methylphosphonate, the trithiane derivative’s sulfur atoms enhance its ability to act as a ligand for transition metals (e.g., Pd, Cu), enabling catalytic applications.

Thermal Stability :

- The compound in demonstrates higher thermal stability (decomposition >200°C) owing to its bulky alkyl groups, whereas the trithiane derivative may decompose at lower temperatures (~150°C) due to sulfur-sulfur bond cleavage.

Solubility: this compound is soluble in polar solvents (e.g., DMSO), while the branched alkyl phosphonate () prefers nonpolar media (e.g., hexane).

Preparation Methods

Structural and Electronic Properties

The 1,3,5-trithiane ring consists of three sulfur atoms alternating with methylene groups in a chair conformation, imparting rigidity and electron-withdrawing characteristics. The dimethyl phosphonate group (–PO(OCH₃)₂) introduces steric bulk and polarizability, influencing nucleophilic and electrophilic reactivity. The synergy between these moieties necessitates precise control during synthesis to prevent ring decomposition or unwanted side reactions.

Key Synthetic Challenges

- Trithiane Stability : The trithiane ring is prone to oxidative cleavage under acidic or basic conditions, limiting the use of strong catalysts.

- Phosphonate Reactivity : Dialkyl phosphites, common precursors, are sensitive to hydrolysis and may undergo Arbuzov or Michaelis-Becker rearrangements under thermal stress.

- Regioselectivity : Introducing the phosphonate group at the 2-position of the trithiane requires directing groups or protecting strategies to avoid isomerization.

Traditional Synthetic Approaches

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction, involving the treatment of alkyl halides with trialkyl phosphites, offers a classical route to phosphonates. For dimethyl 1,3,5-trithian-2-ylphosphonate, this would require 2-halo-1,3,5-trithiane as a substrate. However, the synthesis of 2-bromo-1,3,5-trithiane is complicated by the low electrophilicity of the trithiane ring. Preliminary studies on analogous systems suggest that halogenation at the 2-position requires Lewis acid catalysts (e.g., AlCl₃) and bromine in carbon disulfide, yielding <30% product. Subsequent reaction with trimethyl phosphite at 120°C could theoretically produce the target compound, though ring-opening side reactions are likely.

Nucleophilic Substitution

A two-step nucleophilic substitution strategy involves:

- Generating a trithian-2-yl lithium reagent via deprotonation of 1,3,5-trithiane with n-butyllithium.

- Quenching with dimethyl chlorophosphate (ClPO(OCH₃)₂).

This method faces limitations due to the poor nucleophilicity of trithiane-derived anions and competing side reactions with sulfur atoms.

Modern Methodologies and Innovations

Radical-Mediated Phosphonation

Building on the radical-initiated addition of dimethylphosphite to alkenes, a similar approach could employ 2-vinyl-1,3,5-trithiane as a substrate. The radical chain mechanism, catalyzed by tert-butyl peroxide or azobisisobutyronitrile (AIBN), would enable anti-Markovnikov addition of the phosphonate group. Key parameters include:

- Temperature : 80–95°C to balance reaction rate and radical stability.

- Solvent : Non-polar media (e.g., toluene) to minimize sulfur oxidation.

- Radical Initiator Half-Life : 0.1–20 minutes at reaction temperature to sustain chain propagation.

Preliminary modeling predicts yields of ~40–60%, with major byproducts arising from trithiane ring degradation.

Transition Metal Catalysis

Palladium-catalyzed cross-coupling between 2-triflate-1,3,5-trithiane and dimethyl phosphite presents a promising avenue. Catalysts such as Pd(PPh₃)₄ could mediate the formation of a P–C bond under mild conditions. However, the electron-rich sulfur atoms may poison the catalyst, necessitating bulky ligands (e.g., XPhos) to mitigate coordination.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Michaelis-Arbuzov | 120°C, neat | <30 | Simple setup | Low yield, ring decomposition |

| Radical-Mediated | 85°C, AIBN, toluene | 40–60 | Scalable, regioselective | Requires vinyl-trithiane synthesis |

| Transition Metal | Pd/XPhos, THF, 60°C | 25–35 | Mild conditions | Catalyst deactivation, high cost |

Purification and Characterization Challenges

Chromatographic Separation

The polar phosphonate group and hydrophobic trithiane ring complicate silica gel chromatography. Reverse-phase HPLC with acetonitrile/water gradients offers better resolution, though sulfur-containing byproducts may co-elute.

Q & A

Q. How can this compound be applied in studying sulfur-phosphorus bonding dynamics in astrochemistry or prebiotic chemistry?

- Methodological Answer : Simulate interstellar medium conditions (low temperature, UV irradiation) to test its stability as a prebiotic precursor. Use cryogenic matrix-isolation IR spectroscopy to detect reactive intermediates. Collaborate with astrophysics teams to cross-reference spectral data with telescopic observations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.